Toxin B2

Catalog No.
S1479640
CAS No.
82810-44-4
M.F
C10H17N7O8S
M. Wt
395.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Toxin B2

CAS Number

82810-44-4

Product Name

Toxin B2

IUPAC Name

(2-amino-5,10,10-trihydroxy-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl)methoxycarbonylsulfamic acid

Molecular Formula

C10H17N7O8S

Molecular Weight

395.35 g/mol

InChI

InChI=1S/C10H17N7O8S/c11-6-13-5-4(3-25-8(18)15-26(22,23)24)17(21)7(12)16-2-1-9(19,20)10(5,16)14-6/h4-5,12,19-21H,1-3H2,(H,15,18)(H3,11,13,14)(H,22,23,24)

InChI Key

ALRRPAKWGUBPBK-UHFFFAOYSA-N

SMILES

C1CN2C(=[N+](C(C3C2(C1(O)O)NC(=N3)N)COC(=O)NS(=O)(=O)O)[O-])N

Synonyms

Gonyautoxin 6; N-Sulfocarbamoylneosaxitoxin; Toxin B 2 from Protogonyaulax

Canonical SMILES

C1CN2C(=N)N(C(C3C2(C1(O)O)NC(=N3)N)COC(=O)NS(=O)(=O)O)O

Application in Toxicology Research

Field: This application falls under the field of Toxicology Research .

Summary of the Application: Gonyautoxin 6, along with other saxitoxin congeners, is used in research to understand the acute toxicities of these toxins. These toxins are produced by aquatic microorganisms and are known to cause paralytic shellfish poisoning .

Methods of Application: The method of application in this case involves administration of these toxins to mice through various routes. The study aims to determine the median lethal doses of these toxins by oral administration, which is the route through which humans are typically exposed to these toxins .

Results or Outcomes: The results of this research indicate that the Toxicity Equivalence Factors (TEFs) of several of these substances require revision to more accurately reflect the risk these toxins present to human health .

Application in Pharmaceutical Research

Field: This application is in the field of Pharmaceutical Research .

Summary of the Application: Gonyautoxin 6, as a derivative of saxitoxin (STX), is explored for its potential in the development of novel pharmaceuticals .

Methods of Application: The research described in this work aimed to computationally characterize 18 STX derivatives, exploring their reactivity properties within marine sponges using conceptual density functional theory (CDFT) techniques .

Results or Outcomes: The outcomes of this research were the chemical reactivity parameters calculated via CDFT as well as the estimated pharmacokinetic and ADME properties derived using computational tools .

Application in Anal Fissure Treatment

Field: This application is in the field of Medical Treatment, specifically for treating anal fissures .

Summary of the Application: Gonyautoxins, including Gonyautoxin 6, can be used as treatment against acute or chronic anal fissures .

Methods of Application: The method of application involves injecting the toxin into the affected area. This causes a temporary paralysis at the injection area, which lasts for over one week .

Results or Outcomes: The results of this treatment are quite promising. In a study, the bleedings of the poisoned patients stopped within 48 hours .

Application in Pain Management

Field: This application is in the field of Pain Management .

Summary of the Application: Gonyautoxins, including Gonyautoxin 6, can be used for pain management. The toxins help the muscle to relax and hence kill the pain .

Methods of Application: The method of application involves injecting the toxin into the affected area. This causes a temporary paralysis at the injection area, which appears to last for over one week .

Results or Outcomes: In a study, the bleedings of the poisoned patients stopped within 48 hours. This is thanks to a temporary paralysis at the injection area .

Application in Drug Discovery

Field: This application is in the field of Drug Discovery .

Application in Paralytic Shellfish Poisoning Research

Field: This application is in the field of Paralytic Shellfish Poisoning Research .

Summary of the Application: Gonyautoxins, including Gonyautoxin 6, are naturally produced by several marine dinoflagellate species. These toxins are part of the group of saxitoxins, a large group of neurotoxins that can cause a human illness called paralytic shellfish poisoning (PSP) .

Methods of Application: The method of application involves studying the effects of these toxins on mice. The study aims to understand the acute toxicities of these toxins and their effects on the nervous system .

Aflatoxin B2 is a mycotoxin produced primarily by the fungi Aspergillus flavus and Aspergillus parasiticus. It is classified as a secondary metabolite and is a member of the aflatoxin family, which includes several other toxic compounds such as aflatoxin B1 and G1. The chemical structure of aflatoxin B2 is characterized by its complex arrangement of rings and functional groups, with the molecular formula C17H14O6C_{17}H_{14}O_{6} and an average molecular mass of approximately 314.29 g/mol . Aflatoxin B2 appears as colorless to pale yellow crystals and exhibits fluorescence under ultraviolet light, which is a notable property among mycotoxins .

GTX6 acts as a voltage-gated sodium channel blocker []. Sodium channels are essential proteins in nerve cells that regulate the transmission of electrical signals. GTX6 binds to these channels, preventing the flow of sodium ions and disrupting nerve impulses. This can lead to a variety of neurological symptoms, including paralysis and respiratory failure in severe cases [].

GTX6 is a highly toxic compound. Ingestion of shellfish contaminated with GTX6 can cause Paralytic Shellfish Poisoning (PSP), a potentially fatal illness []. Symptoms typically appear within minutes to hours and include numbness, tingling, difficulty breathing, and muscle paralysis []. There is no specific antidote for PSP, and treatment is supportive, focusing on maintaining respiratory function until the toxin is eliminated from the body [].

, particularly when exposed to light and different pH levels. Under ultraviolet light, it can produce reactive singlet oxygen species, which can lead to mutagenic effects by forming DNA adducts . The compound is also sensitive to alkaline conditions, where it can undergo lactone ring opening, resulting in decarboxylation; this reaction is reversible upon acidification . Additionally, aflatoxin B2 can be metabolized in the liver by cytochrome P450 enzymes, converting it into less toxic metabolites such as aflatoxin M2 .

Aflatoxin B2 is known for its potent biological activity, particularly its hepatotoxicity and carcinogenic potential. It can induce oxidative stress and damage cellular components, leading to significant alterations in physiological parameters in exposed organisms. Studies have shown that exposure to aflatoxin B2 can result in the formation of micronuclei in various cell types, indicating genotoxic effects . The compound's mechanism of action involves intercalation into DNA, which may lead to mutations and contribute to cancer development, particularly liver cancer in humans and animals .

The synthesis of aflatoxin B2 occurs naturally through the metabolic processes of certain molds. In laboratory settings, it can be produced by culturing Aspergillus species under controlled conditions that favor mycotoxin production. The purification process typically involves solvent extraction followed by chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate aflatoxin B2 from other metabolites .

Due to its toxic nature, aflatoxin B2 does not have beneficial applications but serves as a significant concern in food safety. It is often monitored in agricultural products, particularly grains and nuts, to prevent contamination that could lead to health risks for humans and livestock. Research into detoxification methods and the effects of various compounds on aflatoxin toxicity continues to be an area of interest in food science .

Studies have investigated the interactions of aflatoxin B2 with various protective agents. For instance, resveratrol has been shown to mitigate some toxic effects induced by aflatoxin B2 through its antioxidant properties. This interaction highlights the potential for dietary compounds to influence the biological impact of mycotoxins . Additionally, research indicates that aflatoxin B2 interacts with cellular proteins and nucleic acids, leading to significant biochemical changes that can affect cellular health.

Aflatoxin B2 shares structural similarities with other members of the aflatoxin family. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaMolecular WeightToxicity LevelUnique Features
Aflatoxin B1C17H12O6C_{17}H_{12}O_{6}312.31 g/molHighMost potent carcinogen among aflatoxins
Aflatoxin G1C17H12O7C_{17}H_{12}O_{7}328.31 g/molHighContains an additional methoxy group
Aflatoxin G2C17H14O7C_{17}H_{14}O_{7}330.31 g/molHighSimilar structure to G1 but with different substituents
Aflatoxin M1C17H12O7C_{17}H_{12}O_{7}328.31 g/molModerateHydroxylated derivative of Aflatoxin B1

Aflatoxin B2 is unique due to its specific structural configuration and its role as a dihydro derivative of aflatoxin B1. While all these compounds exhibit significant toxicity, their varying structures lead to differences in their biological activity and potency.

XLogP3

-4.8

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

8

Exact Mass

395.08593170 g/mol

Monoisotopic Mass

395.08593170 g/mol

Heavy Atom Count

26

Dates

Modify: 2023-09-12
1: Watanabe R, Suzuki T, Oshima Y. Development of quantitative NMR method with internal standard for the standard solutions of paralytic shellfish toxins and characterisation of gonyautoxin-5 and gonyautoxin-6. Toxicon. 2010 Sep 15;56(4):589-95. doi: 10.1016/j.toxicon.2010.06.002. Epub 2010 Jun 9. PubMed PMID: 20538011.

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